5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1172068-33-5
VCID: VC11684200
InChI: InChI=1S/C7H3BrFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11)
SMILES: C1=C(C2=C(C(=CN=C2N1)Br)F)[N+](=O)[O-]
Molecular Formula: C7H3BrFN3O2
Molecular Weight: 260.02 g/mol

5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1172068-33-5

Cat. No.: VC11684200

Molecular Formula: C7H3BrFN3O2

Molecular Weight: 260.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine - 1172068-33-5

Specification

CAS No. 1172068-33-5
Molecular Formula C7H3BrFN3O2
Molecular Weight 260.02 g/mol
IUPAC Name 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C7H3BrFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11)
Standard InChI Key ZUOPKGTYJJCCND-UHFFFAOYSA-N
SMILES C1=C(C2=C(C(=CN=C2N1)Br)F)[N+](=O)[O-]
Canonical SMILES C1=C(C2=C(C(=CN=C2N1)Br)F)[N+](=O)[O-]

Introduction

Structural and Molecular Properties

Core Architecture and Substituent Effects

The compound’s scaffold consists of a pyrrolo[2,3-b]pyridine core, a bicyclic system merging pyrrole and pyridine rings. Substituents at positions 3 (nitro), 4 (fluoro), and 5 (bromo) create distinct electronic effects:

  • Nitro group: A strong electron-withdrawing moiety that enhances electrophilic reactivity at adjacent positions.

  • Fluoro group: Moderately electron-withdrawing, influencing ring electronics and metabolic stability.

  • Bromo group: A heavy halogen facilitating cross-coupling reactions like Suzuki-Miyaura couplings .

Physicochemical Profile

Critical molecular parameters include:

PropertyValue
Molecular formulaC₇H₃BrFN₃O₂
Molecular weight (g/mol)260.02
Exact mass258.939
Topological polar surface area (Ų)74.50
LogP (octanol-water)2.8959

Data sourced from CAS records and computational analyses . The moderate LogP suggests balanced lipophilicity, while the polar surface area indicates potential solubility in polar aprotic solvents.

Synthesis and Reactivity

Synthetic Pathways

Patent literature describes multi-step syntheses starting from simpler pyrrolopyridine precursors:

  • Halogenation: Introduction of bromine via electrophilic substitution using reagents like N-bromosuccinimide (NBS).

  • Nitration: Nitro group incorporation using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.

  • Fluorination: Direct fluorination via Balz-Schiemann reaction or halogen exchange .

Applications in Medicinal Chemistry

Prodrug Development

The nitro group’s reducibility to an amine under physiological conditions positions this compound as a prodrug candidate. In vivo reduction could release active amine-containing metabolites, a strategy employed in antiparasitic and anticancer agents .

Comparative Analysis with Related Compounds

Substituent Impact on Properties

Comparing key analogs illustrates substituent effects:

CompoundMolecular FormulaLogPFGFR1 IC₅₀ (nM)
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridineC₇H₃BrFN₃O₂2.90N/A
5-Bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₆BrFN₂3.127 (analog 4h)
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridineC₆H₃BrClN₂2.78>1000

Data synthesized from . The nitro-substituted derivative’s higher polarity (lower LogP) may improve aqueous solubility compared to methylated analogs.

Future Directions and Research Opportunities

Targeted Drug Discovery

Functionalization at position 3 (nitro → amine) could yield kinase inhibitors with enhanced selectivity. Computational docking studies using FGFR1 crystal structures (PDB: 3RHX) may guide rational design .

Process Optimization

Developing continuous-flow nitration methods could improve synthesis scalability and safety, reducing reliance on batch processes described in current patents .

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